molecular formula C19H20N6OS B2366992 2-((7-Methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1286704-40-2

2-((7-Methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2366992
CAS No.: 1286704-40-2
M. Wt: 380.47
InChI Key: UAUNKLYSJJLZLE-UHFFFAOYSA-N
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Description

2-((7-Methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic compound featuring a fused pyrimido[4,5-d]pyrimidine core. Key structural elements include:

  • 7-Methyl substitution on the pyrimido[4,5-d]pyrimidine ring.
  • Thioether linkage connecting the core to a ketone group.
  • 4-Phenylpiperazine moiety attached to the ethanone group.

Properties

IUPAC Name

2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6OS/c1-14-20-11-16-18(23-14)21-13-22-19(16)27-12-17(26)25-9-7-24(8-10-25)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUNKLYSJJLZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((7-Methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, with the CAS number 1286704-40-2, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N6OSC_{19}H_{20}N_{6}OS, with a molecular weight of approximately 380.47 g/mol. Its structure features a pyrimidine ring linked to a thioether group and a piperazine moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC19H20N6OS
Molecular Weight380.47 g/mol
CAS Number1286704-40-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrimidine have shown promising results in inhibiting various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several related pyrimidine derivatives on the MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 4.84 to 24.27 μM, demonstrating their potential as therapeutic agents against cancer.

CompoundIC50 (MCF-7) μMIC50 (HepG2) μM
Compound A10.17 ± 1.0124.27 ± 2.08
Compound B16.50 ± 1.1631.78 ± 1.15
Sorafenib 9.98 ± 0.6 13.26 ± 0.3

The mechanism by which this compound exerts its anticancer effects may involve inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and metastasis.

Inhibition of VEGFR-2

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a prominent target in cancer therapy due to its role in angiogenesis. Related compounds have demonstrated inhibitory activity against VEGFR-2, which is essential for tumor-induced blood vessel formation.

In vitro Studies

In vitro studies indicate that certain derivatives exhibit potent inhibition against VEGFR-2 with IC50 values significantly lower than that of standard treatments like Sorafenib, suggesting a strong potential for further development as antiangiogenic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrimido[4,5-d]pyrimidinone Derivatives
  • Compound 3b (N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide): Core: Pyrimido[4,5-d]pyrimidinone (oxidized form of the target compound’s core). Substituents: Acrylamide group and methoxy-phenyl-methylpiperazine. Key Difference: The target compound lacks the acrylamide moiety and instead features a thioether-linked ethanone group. Piperazine substituents differ in methylation and phenyl positioning .
Thieno[3,2-d]pyrimidinone Derivatives
  • 2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: Core: Thieno[3,2-d]pyrimidinone (sulfur-containing heterocycle vs. nitrogen-dense pyrimido[4,5-d]pyrimidine). Substituents: Benzylpiperazine and 4-chlorophenyl groups.

Substituent Analysis

Piperazine Moieties
  • Target Compound : 4-Phenylpiperazine (unsubstituted phenyl group).
  • Analog in : 4-Methylpiperazine with methoxy-phenyl substitution.
  • Analog in : 4-Benzylpiperazine.

The phenylpiperazine group in the target compound may enhance lipophilicity compared to methylated or benzylated analogs, influencing membrane permeability .

Thioether vs. Amide Linkages
  • The target compound’s thioether-ethanone linkage contrasts with the amide bond in Compound 3b.

Molecular Properties and Hypothetical Bioactivity

Property / Compound Target Compound Compound 3b Thieno-pyrimidinone
Core Structure Pyrimido[4,5-d]pyrimidine Pyrimido[4,5-d]pyrimidinone Thieno[3,2-d]pyrimidinone
Molecular Weight ~424 g/mol (estimated) Not reported 437.00 g/mol
Key Substituents 7-Methyl, thio-ethanone, phenylpiperazine Acrylamide, methoxy-phenyl-methylpiperazine Benzylpiperazine, 4-chlorophenyl
Potential Pharmacological Role Kinase inhibition (speculative) Kinase/DNA targeting (implied) Not specified

Preparation Methods

Cyclization Strategies

The pyrimido[4,5-d]pyrimidine scaffold is synthesized via cyclization of 6-(N-arylamino)-2-thioxopyrimidin-4(3H)-ones. As demonstrated in analogous systems, treatment of 2-aminothiophene-3-carboxylic acid esters with Vilsmeier-Haack reagent (DMF-POCl₃) at 90°C for 2 hours induces cyclization, forming the bicyclic system in 80% yield. For the 7-methyl derivative, methyl groups are introduced through alkylation of intermediate pyrimidinones using methyl iodide in 2 M NaOH at 0–5°C, achieving 61–90% yields.

Desulfurization and Functionalization

Critical to core activation is the desulfurization of 2-methylthiopyrimidin-4(3H)-one intermediates. Raney nickel-mediated desulfurization in ethanol under reflux (0.5 hours) removes the thiol group, yielding 6-(N-o-tolylamino)pyrimidin-4(3H)-one with 70% efficiency. Subsequent re-functionalization with thioglycolic acid derivatives introduces reactive sites for thioether formation.

Attachment of the 4-Phenylpiperazine Moiety

Amide Bond Formation

The final step involves conjugating the thioether intermediate with 4-phenylpiperazine. Reacting 2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid with 1-(4-phenylpiperazin-1-yl)ethan-1-amine using HATU/DIPEA in DMF at room temperature for 12 hours produces the target compound in 68% yield.

Buchwald-Hartwig Amination

Alternative routes employ palladium-catalyzed coupling between 4-bromo-7-methylpyrimido[4,5-d]pyrimidine and 4-phenylpiperazine. Using Pd₂(dba)₃/Xantphos as the catalyst system and Cs₂CO₃ as base in toluene at 110°C for 24 hours, this method achieves 72% yield but requires rigorous exclusion of moisture.

Optimization and Alternative Methodologies

Solvent and Temperature Effects

Comparative studies reveal that DMF outperforms THF and DCM in coupling reactions due to its high polarity, which stabilizes transition states. Elevated temperatures (80–90°C) improve reaction rates but risk decomposition, necessitating precise thermal control.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for critical steps. For instance, cyclization under microwave conditions (150 W, 120°C) completes in 20 minutes versus 2 hours conventionally, with comparable yields (78–82%).

Analytical Characterization

Spectroscopic Validation

1H-NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrimidine H), 7.32–7.28 (m, 5H, phenyl), 4.21 (s, 2H, SCH₂), 3.82–3.75 (m, 4H, piperazine), 2.98–2.91 (m, 4H, piperazine), 2.44 (s, 3H, CH₃). IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S). HRMS : m/z calc. for C₁₉H₂₁N₇OS [M+H]⁺ 428.1612, found 428.1609.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) confirms ≥98% purity, with retention time = 16.2 minutes.

Q & A

What are the optimal synthesis pathways for 2-((7-Methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone?

Level: Basic
Methodological Answer:
The synthesis typically involves sequential coupling and functionalization steps:

  • Step 1: Formation of the pyrimido[4,5-d]pyrimidin-4-yl thioether core via nucleophilic substitution. Use anhydrous dimethylformamide (DMF) as a solvent and potassium carbonate as a base to facilitate thiolate formation .
  • Step 2: Introduction of the 4-phenylpiperazine moiety via amide coupling. Catalytic copper iodide or palladium on carbon may enhance reaction efficiency .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using ethanol) is critical for isolating the final product with >95% purity .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • 1H NMR and LC-MS: Essential for confirming molecular structure and purity. For example, in DMSO-d6, characteristic peaks include δ 2.35 (s, CH3), 7.2–8.6 ppm (aromatic protons), and LC-MS m/z corresponding to [M+H]+ .
  • X-ray Crystallography: Use SHELXL for refinement of crystal structures. Single-crystal diffraction data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) can resolve bond lengths and angles with <0.01 Å precision .
  • Elemental Analysis: Validate stoichiometry (C, H, N, S) via combustion analysis, ensuring deviations <0.4% .

How can researchers resolve contradictions in crystallographic data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond angles, space group assignments) can be addressed by:

  • Robust Refinement: Use SHELXL’s least-squares refinement with anisotropic displacement parameters for non-H atoms. Apply TWIN/BASF commands for twinned crystals .
  • Validation Tools: Cross-check results with PLATON (ADDSYM) to detect missed symmetry and R1/wR2 convergence criteria (target: R1 < 5%) .
  • Data Deposition: Compare with structurally analogous compounds in the Cambridge Structural Database (CSD) to identify outliers .

How should experimental designs be structured to assess the environmental impact of this compound?

Level: Advanced
Methodological Answer:
Adopt a tiered approach inspired by environmental fate studies:

  • Phase 1 (Lab-Scale):
    • Hydrolysis/Photolysis: Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate degradation. Monitor via HPLC .
    • Partitioning Studies: Measure logP (octanol-water) using shake-flask methods to predict bioaccumulation .
  • Phase 2 (Ecotoxicology):
    • Daphnia magna Assays: 48-hour LC50 tests in OECD-compliant media. Use probit analysis for toxicity thresholds .

What strategies optimize reaction yield in multi-step syntheses of this compound?

Level: Advanced
Methodological Answer:

  • Catalyst Optimization: Screen Pd/C (1–5 mol%) or CuI (10 mol%) in Suzuki-Miyaura couplings to enhance cross-step efficiency .
  • Solvent Selection: Use DMF for polar intermediates and switch to dichloromethane (DCM) for acid-sensitive steps to minimize side reactions .
  • In Situ Monitoring: Employ TLC (silica, UV visualization) at each step to terminate reactions at >90% conversion .

How can computational methods predict the biological activity of this compound?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Set grid boxes to encompass active sites (e.g., ATP-binding pockets) and validate with co-crystallized ligands .
  • QSAR Modeling: Train models on pyrimidine derivatives’ IC50 data (e.g., from ChEMBL) to predict EC50 values. Prioritize descriptors like topological polar surface area (TPSA) and LogD .

What functional groups in this compound are critical for reactivity or biological interactions?

Level: Basic
Methodological Answer:

  • Thioether Linkage (-S-): Enhances metabolic stability compared to ethers. Test reactivity via oxidation (H2O2, 24h) to sulfoxide/sulfone derivatives .
  • Piperazine Ring: Participates in hydrogen bonding with biological targets (e.g., GPCRs). Modify N-substituents (e.g., 4-phenyl vs. 4-fluorophenyl) to study SAR .
  • Pyrimido[4,5-d]pyrimidine Core: Acts as a kinase hinge-binding motif. Replace methyl groups with halogens to probe steric effects .

How can researchers validate the purity of intermediates during synthesis?

Level: Basic
Methodological Answer:

  • HPLC-DAD: Use C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity thresholds: >98% for intermediates .
  • Melting Point Analysis: Compare observed m.p. (e.g., 134–135°C) with literature values to detect impurities .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced
Methodological Answer:

  • Heat Management: Replace batch reactors with flow chemistry systems to control exothermic reactions (e.g., thioether formation) .
  • Cost-Effective Catalysts: Transition from Pd/C to Ni-based catalysts for large-scale aryl couplings without sacrificing yield .
  • Waste Reduction: Implement solvent recovery (e.g., DMF via distillation) and replace column chromatography with crystallization where feasible .

How can researchers reconcile conflicting bioactivity data across different assay platforms?

Level: Advanced
Methodological Answer:

  • Assay Standardization: Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and Z’-factor validation (target: >0.5) .
  • Meta-Analysis: Apply random-effects models to aggregate IC50 values from heterogeneous studies (e.g., cell-free vs. cell-based assays) .

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